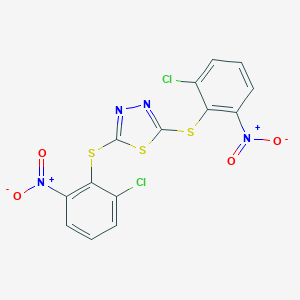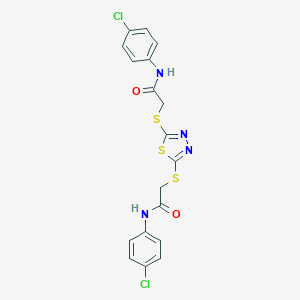![molecular formula C16H16BrNO4S B428185 ethyl 2-[(5-bromo-2-furoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B428185.png)
ethyl 2-[(5-bromo-2-furoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ethyl 2-[(5-bromo-2-furoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that features a unique combination of functional groups, including a bromofuran moiety, a benzothiophene ring, and an ethyl ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(5-bromo-2-furoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. One common approach is to start with the bromination of furan to obtain 5-bromofuran-2-carboxylic acid. This intermediate is then reacted with ethylamine to form the corresponding amide. The next step involves the cyclization of the amide with a suitable thiophene precursor under acidic or basic conditions to form the benzothiophene ring. Finally, esterification with ethanol in the presence of an acid catalyst yields the desired ethyl ester .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of high-throughput screening to identify the best catalysts and solvents, as well as the implementation of continuous flow reactors to improve reaction efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
ethyl 2-[(5-bromo-2-furoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan and benzothiophene rings can be oxidized under strong oxidizing conditions to form corresponding oxides.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethylformamide.
Major Products Formed
Oxidation: Furan and benzothiophene oxides.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
ethyl 2-[(5-bromo-2-furoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of ethyl 2-[(5-bromo-2-furoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex with the active site, thereby blocking substrate access. The exact pathways and targets depend on the specific application and require further investigation through molecular docking studies and biochemical assays .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 5-bromofuran-2-carboxylate
- N′-(5-bromofuran-2-carbonyl)isonicotinohydrazide
- Ethyl 5-bromoindole-2-carboxylate
Uniqueness
ethyl 2-[(5-bromo-2-furoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to its combination of a bromofuran moiety with a benzothiophene ring and an ethyl ester. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C16H16BrNO4S |
|---|---|
Peso molecular |
398.3g/mol |
Nombre IUPAC |
ethyl 2-[(5-bromofuran-2-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C16H16BrNO4S/c1-2-21-16(20)13-9-5-3-4-6-11(9)23-15(13)18-14(19)10-7-8-12(17)22-10/h7-8H,2-6H2,1H3,(H,18,19) |
Clave InChI |
FVBABWGNUZSORX-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=C(O3)Br |
SMILES canónico |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=C(O3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,5-Bis[(2-nitrophenyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B428104.png)
![2,5-Bis[(4-nitrophenyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B428105.png)
![Methyl 4-({5-[(4-methoxy-4-oxo-2-butenyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-2-butenoate](/img/structure/B428106.png)
![4-[({5-[(4-Carboxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)methyl]benzoic acid](/img/structure/B428109.png)

![4,6-Bis[(3-chlorophenyl)sulfanyl]-5-nitropyrimidine](/img/structure/B428111.png)
![4,6-Bis[(4-chlorophenyl)sulfanyl]-2-(methylsulfanyl)pyrimidine](/img/structure/B428112.png)

![2-(Methylsulfanyl)-4,6-bis[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]pyrimidine](/img/structure/B428118.png)
![methyl [(3-[2-(4-chlorophenyl)-2-oxoethyl]-1,3-benzothiazol-2(3H)-ylidene)amino](oxo)acetate](/img/structure/B428120.png)

acetate](/img/structure/B428123.png)
![Ethyl oxo[(5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-thiadiazol-2-yl)amino]acetate](/img/structure/B428125.png)
